![molecular formula C6H10FN B1441465 6-Fluoro-2-azaspiro[3.3]heptane CAS No. 1354953-09-5](/img/structure/B1441465.png)
6-Fluoro-2-azaspiro[3.3]heptane
Overview
Description
“6-Fluoro-2-azaspiro[3.3]heptane” is a chemical compound with the molecular formula C6H10FN . It has a molecular weight of 115.149 Da . This compound is often used in the form of its trifluoroacetate salt .
Synthesis Analysis
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane involves the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-azaspiro[3.3]heptane is 1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2; (H,6,7)
. This indicates the presence of a fluorine atom at the 6th position of the azaspiro[3.3]heptane ring.
Physical And Chemical Properties Analysis
6-Fluoro-2-azaspiro[3.3]heptane is a solid at room temperature . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Scientific Research Applications
Tuberculosis Treatment Development
6-Fluoro-2-azaspiro[3.3]heptane: is a key intermediate in the synthesis of TBI-223 , a potent antibiotic drug candidate for tuberculosis (TB) treatment . Researchers have developed a low-cost, protecting group-free route to synthesize this compound, which is crucial for creating affordable treatments for TB, especially in low- and middle-income countries where the disease burden is highest.
Antibiotic Synthesis
The compound serves as a starting material for the development of new antibiotics. Its synthesis involves the creation of the azetidine ring, a significant step in producing spiroamine derivatives used in antibiotic drugs .
Drug Design Building Blocks
6-Fluoro-2-azaspiro[3.3]heptane: has been suggested as a structural surrogate for 4-substituted piperidines . These are important building blocks in drug design, offering a three-dimensional shape that is beneficial for the development of new drug-like molecules.
Morpholine Structural Surrogate
This compound is reported to be a structural surrogate for morpholine in several drug-like molecules . Morpholine is a common feature in chemical structures of drugs, and having a spirocyclic alternative provides a novel approach to drug design.
Flame Retardant Derivative Synthesis
The compound is derived from tribromoneopentyl alcohol, a commercially available flame retardant . This highlights its potential application in synthesizing new flame retardant materials with enhanced properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFANHNHZOIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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